2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
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Overview
Description
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry for its potential biological activities.
Preparation Methods
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. It is known to exhibit high affinity for certain receptors, such as the histamine H1 receptor . This interaction can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can be compared with other similar compounds, such as:
Cetirizine: A well-known antihistamine that shares a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with improved pharmacokinetic properties.
Hydroxyzine: Another antihistamine that is metabolized to cetirizine in the body.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which may offer advantages over these similar compounds in certain applications.
Properties
Molecular Formula |
C16H19ClN4O |
---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
InChI |
InChI=1S/C16H19ClN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3 |
InChI Key |
QKJNFEVWAMRDGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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